

Structure-Activity Relationship of Thiazole Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **(5-Bromothiazol-2-yl)methanol**

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For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.^{[1][2]} Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutics. Understanding the structure-activity relationship (SAR) of substituted thiazoles is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the SAR of various thiazole analogs, with a focus on the impact of substitutions at the 2- and 5-positions on their biological activities. While specific SAR data for **(5-Bromothiazol-2-yl)methanol** analogs is not extensively available in the public domain, this guide draws upon data from structurally related thiazole derivatives to provide valuable insights for drug discovery and development.

I. Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for different series of thiazole analogs, highlighting the influence of various substituents on their biological activity.

A. Thiazole Derivatives as Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. The following data is adapted from a study on thiazole-based AChE inhibitors.^[3]

Compound ID	R Group (at 5-position of thiazolidinone)	IC50 (nM) for AChE
8	4-Fluorophenyl	>500
10	4-Chlorophenyl	103.24
12	4-Bromophenyl	345.11
13	4-Nitrophenyl	189.76
16	2,4-Dichlorophenyl	108.94
17	3,4-Dimethoxyphenyl	211.43

SAR Insights:

- The nature of the substituent on the phenyl ring at the 5-position of the thiazolidinone moiety significantly influences AChE inhibitory activity.
- Electron-withdrawing groups appear to be favorable, with chloro and dichloro substitutions (compounds 10 and 16) resulting in the most potent inhibitors in this series.[3]
- A single bromo substituent (compound 12) is less effective than a chloro substituent (compound 10).[3]

B. Thiazole Derivatives as Anticancer Agents (VEGFR-2 Inhibitors)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. The data below is from a study on thiazole derivatives as VEGFR-2 inhibitors.[4]

Compound ID	R Group (on benzylidene)	IC50 (µM) vs. MCF-7	IC50 (µM) vs. HepG2	IC50 (µM) vs. VEGFR-2
4a	H	12.7 ± 0.77	6.69 ± 0.41	Not Reported
4b	4-OCH ₃	>50	>50	Not Reported
4c	4-N(CH ₃) ₂	2.57 ± 0.16	7.26 ± 0.44	0.15
Staurosporine	-	6.77 ± 0.41	8.4 ± 0.51	-
Sorafenib	-	-	-	0.059

SAR Insights:

- The substitution on the benzylidene moiety plays a critical role in the anticancer and VEGFR-2 inhibitory activity.
- The presence of a dimethylamino group at the 4-position of the phenyl ring (compound 4c) leads to the most potent activity against the MCF-7 cancer cell line and significant VEGFR-2 inhibition.^[4]
- An electron-donating methoxy group (compound 4b) results in a loss of activity.^[4]

C. 2-Amino-5-[(thiomethyl)aryl]thiazoles as Itk Inhibitors

Interleukin-2-inducible T-cell kinase (Itk) is a crucial enzyme in T-cell signaling and a target for autoimmune diseases and certain cancers. The following data is from a study on aminothiazole-based Itk inhibitors.^[5]

Compound ID	R Group (on aryl ring)	Itk IC50 (nM)
2a	4-Fluorophenyl	13
2b	4-Chlorophenyl	8
2c	4-Bromophenyl	10
2d	4-Methylphenyl	25
2e	4-Methoxyphenyl	100

SAR Insights:

- Halogen substitutions at the 4-position of the aryl ring are well-tolerated and contribute to potent Itk inhibition.
- The chloro-substituted analog (2b) was the most potent in this series.[\[5\]](#)
- Electron-donating groups like methyl (2d) and methoxy (2e) lead to a decrease in inhibitory activity.[\[5\]](#)

II. Experimental Protocols

A. Acetylcholinesterase Inhibition Assay[3]

The AChE inhibitory activity was determined using a modified Ellman's spectrophotometric method. The assay mixture contained 125 μ L of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 25 μ L of 15 mM acetylthiocholine iodide (ATCl), and 50 μ L of phosphate buffer (pH 8.0). 25 μ L of the test compound solution was added to the mixture. The reaction was initiated by the addition of 25 μ L of AChE solution. The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rates of the sample to a blank. IC₅₀ values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

B. In Vitro Cytotoxicity Assay (MTT Assay)[4]

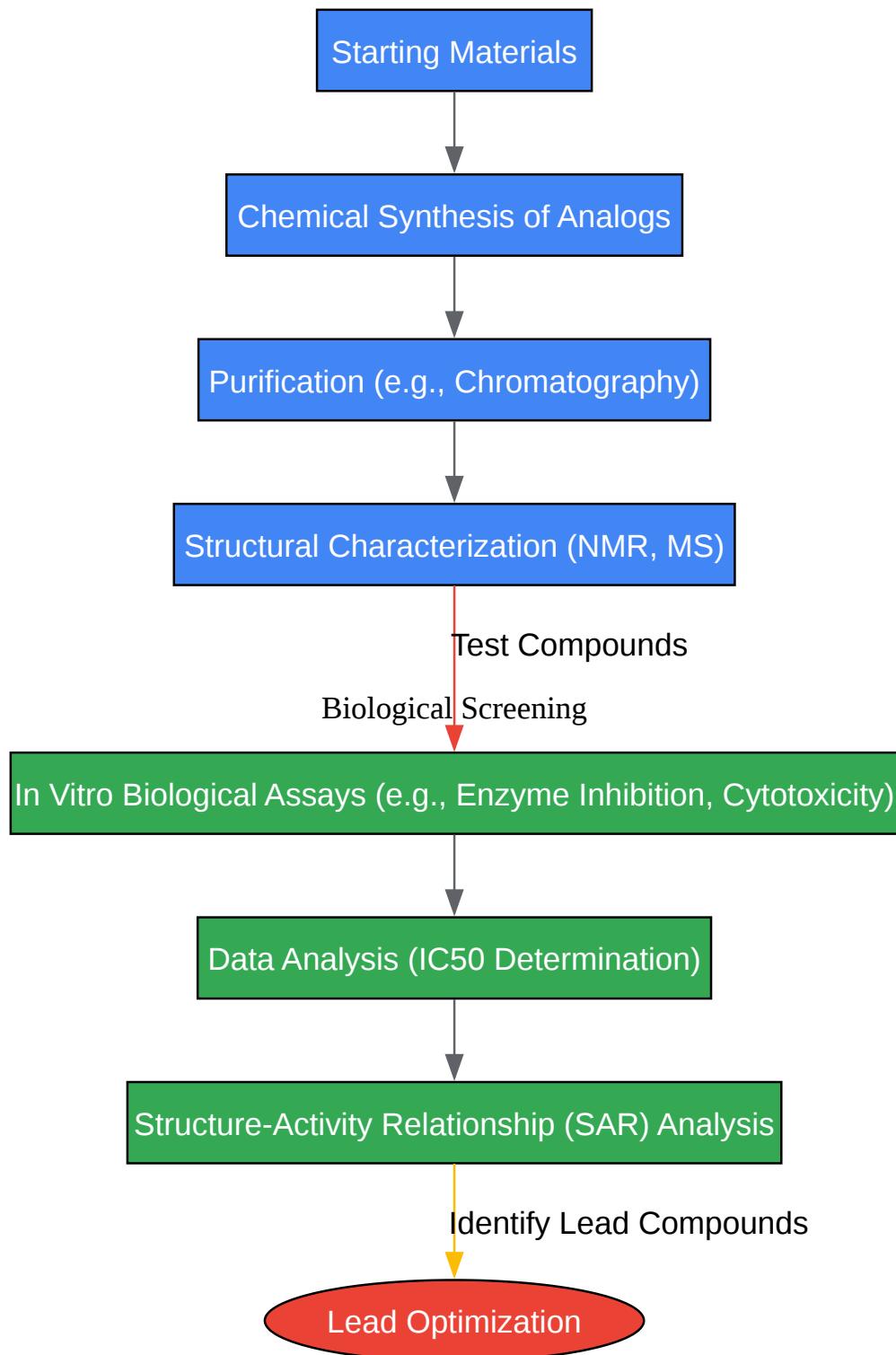
Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, 20 μ L of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 100 μ L of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

C. Itk Inhibition Assay[5]

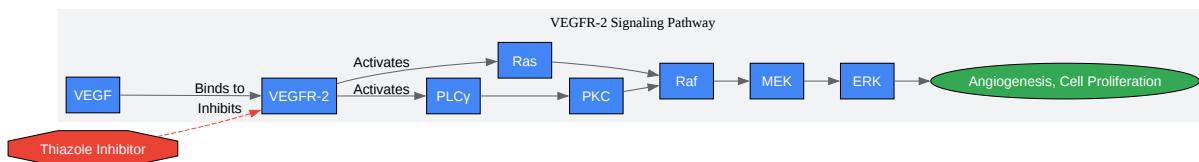
The in vitro kinase activity of Itk was measured using a homogeneous time-resolved fluorescence (HTRF) assay. The assay was performed in a 384-well plate containing Itk enzyme, a biotinylated peptide substrate, and ATP. The test compounds were added at various concentrations. The reaction was allowed to proceed for a specific time and then stopped by the addition of a detection reagent containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. The HTRF signal was measured on a suitable plate reader. The IC₅₀ values were calculated from the dose-response curves.

III. Signaling Pathway and Experimental Workflow Diagrams

Compound Synthesis & Characterization

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Caption: A generalized workflow for the synthesis and evaluation of thiazole analogs.



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Caption: Simplified VEGFR-2 signaling pathway targeted by some anticancer thiazole analogs.

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